molecular formula C17H18N2O3S B11402304 N-(1,2-benzoxazol-3-yl)-4-tert-butylbenzenesulfonamide

N-(1,2-benzoxazol-3-yl)-4-tert-butylbenzenesulfonamide

Cat. No.: B11402304
M. Wt: 330.4 g/mol
InChI Key: KYSDPZQESWJPLY-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-4-tert-butylbenzenesulfonamide is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzoxazole ring fused with a sulfonamide group, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)-4-tert-butylbenzenesulfonamide typically involves the reaction of 1,2-benzoxazole with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)-4-tert-butylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide nitrogen.

Scientific Research Applications

N-(1,2-benzoxazol-3-yl)-4-tert-butylbenzenesulfonamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-4-tert-butylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2-benzoxazol-3-yl)-N-methylmethanesulfonamide
  • N-(1,2-benzoxazol-3-yl)acetyl-4-methoxybenzohydrazide
  • 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives

Uniqueness

N-(1,2-benzoxazol-3-yl)-4-tert-butylbenzenesulfonamide is unique due to its combination of a benzoxazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-4-tert-butylbenzenesulfonamide

InChI

InChI=1S/C17H18N2O3S/c1-17(2,3)12-8-10-13(11-9-12)23(20,21)19-16-14-6-4-5-7-15(14)22-18-16/h4-11H,1-3H3,(H,18,19)

InChI Key

KYSDPZQESWJPLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NOC3=CC=CC=C32

solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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